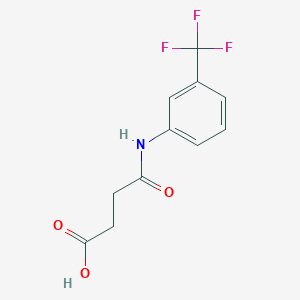

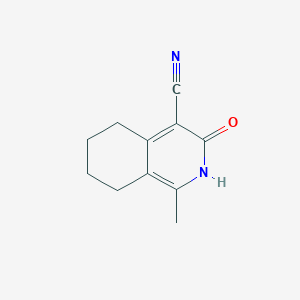

3-羟基-1-甲基-5,6,7,8-四氢异喹啉-4-碳腈

描述

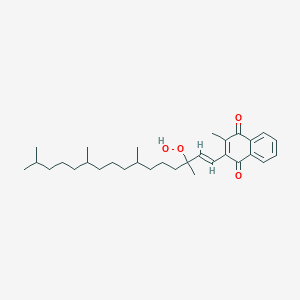

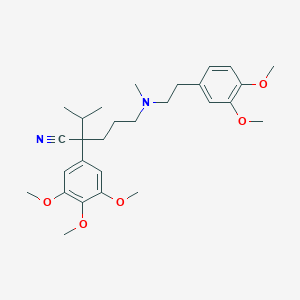

The compound of interest, 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is a derivative of tetrahydroisoquinoline, which is a structural motif found in various bioactive molecules and pharmaceuticals. The tetrahydroisoquinoline scaffold is versatile and can be modified to produce compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through several methods. One approach involves starting with 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as precursors for the synthesis of dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which can be further transformed into compounds like lamellarin G trimethyl ether and lamellarin U . Another method describes the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a one-pot three-component condensation in the presence of a basic catalyst, highlighting the advantages of catalyst recyclability and avoidance of hazardous reagents . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported for the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex, with the potential for multiple substituents and functional groups. For instance, the structure of a related compound, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was confirmed by X-ray diffraction, demonstrating the precision required to ascertain the configuration of such molecules .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can participate in various chemical reactions, often influenced by the substituents present on the core structure. For example, the presence of a hydroxymethyl group at the 3-position can lead to selective inhibition of phenylethanolamine N-methyltransferase (PNMT), suggesting a hydrogen-bond donor interaction within the enzyme's active site . The introduction of electron-withdrawing groups at the 7-position can also affect the binding affinity towards biological targets, such as the alpha2-adrenoceptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. Substituents can significantly influence properties such as solubility, stability, and reactivity. For instance, the introduction of alkyl or aryl groups can enhance the lipophilicity of the molecule, which may affect its pharmacokinetic profile . The presence of a cyano group can also impact the molecule's electronic properties and its interactions with biological targets .

科学研究应用

治疗中的四氢异喹啉四氢异喹啉(THIQs),包括3-羟基-1-甲基-5,6,7,8-四氢异喹啉-4-碳腈,已被广泛研究其治疗潜力。最初被认识为神经毒性,像1-甲基-1,2,3,4-四氢异喹啉这样的THIQs已被发现是内源性物质,可以预防哺乳动物中的帕金森病。这些化合物在药物发现中发挥作用,特别是在癌症和中枢神经系统(CNS)疾病中。它们还有望用于治疗疟疾、结核病、艾滋病和利什曼病等传染病,展示了它们作为潜在新药类别的多功能性和独特作用机制 (Singh & Shah, 2017)。

神经保护和治疗潜力与所讨论的化学结构密切相关的化合物1-甲基-1,2,3,4-四氢异喹啉(1MeTIQ)已被探索其神经保护、抗成瘾和类抗抑郁活性。研究表明,1MeTIQ通过MAO抑制和自由基清除等机制提供对神经退行性疾病的保护。其抗抑郁和抗成瘾效果已在各种动物模型中得到证明,表明在治疗CNS疾病中具有潜在应用 (Antkiewicz‐Michaluk等,2018)。

抗疟疾特性已研究了8-氨基喹啉抗疟疾药物的代谢途径,揭示了其治疗疟疾的机制和潜力。尽管这类化合物有效,但由于某些个体,特别是葡萄糖-6-磷酸脱氢酶缺乏者的毒性,仍然存在挑战。这凸显了对更安全、更有效衍生物的持续研究的必要性 (Strother et al., 1981)。

化学中的激发态氢原子转移对连接到芳香分子上的氢键溶剂“线”团簇的激发态氢原子转移(ESHAT)反应的研究,如7-羟基喹啉,为理解类似于3-羟基-1-甲基-5,6,7,8-四氢异喹啉-4-碳腈的化合物行为提供了基础性见解。这些研究对物理化学领域做出贡献,并可能激发合成化学和材料科学中的新应用 (Manca et al., 2005)。

未来方向

THIQs have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

属性

IUPAC Name |

1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWLLSJFNZKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362596 | |

| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

CAS RN |

17012-30-5 | |

| Record name | 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)